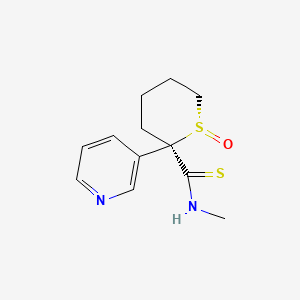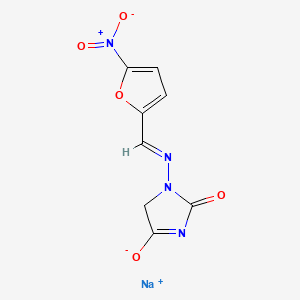
Nitrofurantoin sodium
Übersicht
Beschreibung
Nitrofurantoin-Natrium ist ein Nitrofuran-Antibiotikum, das hauptsächlich zur Behandlung unkomplizierter Harnwegsinfektionen eingesetzt wird . Es ist bekannt für seine breite antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien . Nitrofurantoin-Natrium wird durch bakterielle Nitroreductasen in elektrophile Zwischenprodukte umgewandelt, die den Zitronensäurezyklus und die Synthese von DNA, RNA und Proteinen hemmen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Nitrofurantoin-Natrium beinhaltet die Hydrolyse von 5-Nitrofurfuraldiethylester in Gegenwart von Salzsäure und gereinigtem Wasser bei 60-70 °C . Das hydrolysierte Produkt wird dann mit Aminohydantoin bei 90-95 °C unter Rückflussbedingungen umgesetzt, wobei ein Katalysator und Natriumchlorid zu der Mischung hinzugefügt werden . Das Reaktionsprodukt wird mit gereinigtem Wasser gewaschen, bis der pH-Wert neutral ist, und das Endprodukt wird nach dem Trocknen erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Nitrofurantoin-Natrium folgt einem ähnlichen Syntheseweg, ist aber für höhere Ausbeuten und einen geringeren Energieverbrauch optimiert . Das Verfahren beinhaltet die Verwendung von Umkehrosmosemembranreaktionsvorrichtungen und eine präzise Temperaturregelung, um eine vollständige Hydrolyse und eine effiziente Reaktion zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Nitrofurantoin-Natrium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Nitrofurantoin-Natrium wird durch bakterielle Nitroreductasen zu elektrophile Zwischenprodukten reduziert.
Oxidation: Es kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen.
Substitution: Nitrofurantoin-Natrium kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nucleophilen.
Häufige Reagenzien und Bedingungen
Reduktion: Bakterielle Nitroreductasen sind die wichtigsten Mittel für die Reduktion von Nitrofurantoin-Natrium.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid können verwendet werden.
Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen mit Nitrofurantoin-Natrium reagieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene elektrophile Zwischenprodukte, die bakterielle Prozesse hemmen .
Wissenschaftliche Forschungsanwendungen
Nitrofurantoin-Natrium hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Nitrofuranchemie und ihre Reaktivität zu untersuchen.
Industrie: Nitrofurantoin-Natrium wird bei der Entwicklung neuer Antibiotika und Formulierungen eingesetzt.
Wirkmechanismus
Nitrofurantoin-Natrium wird durch bakterielle Flavoproteine zu reaktiven Zwischenprodukten reduziert, die bakterielle ribosomale Proteine deaktivieren oder verändern . Dies führt zur Hemmung der Proteinsynthese, des aeroben Energiestoffwechsels, der DNA-, RNA- und Zellwandsynthese . Die Verbindung zielt auf mehrere bakterielle Pfade ab, was sie gegen eine breite Palette von Bakterien wirksam macht und die Wahrscheinlichkeit der Entwicklung von Resistenzen verringert .
Wirkmechanismus
Nitrofurantoin sodium is reduced by bacterial flavoproteins to reactive intermediates that inactivate or alter bacterial ribosomal proteins . This leads to the inhibition of protein synthesis, aerobic energy metabolism, DNA, RNA, and cell wall synthesis . The compound targets multiple bacterial pathways, making it effective against a broad range of bacteria and reducing the likelihood of resistance development .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trimethoprim/Sulfamethoxazol: Ein weiteres Antibiotikum zur Behandlung von Harnwegsinfektionen.
Ciprofloxacin: Ein Fluorchinolon-Antibiotikum mit einem breiteren Wirkungsspektrum.
Amoxicillin: Ein β-Lactam-Antibiotikum, das für verschiedene bakterielle Infektionen eingesetzt wird.
Einzigartigkeit
Nitrofurantoin-Natrium ist einzigartig aufgrund seiner multiplen Wirkmechanismen und seiner Fähigkeit, gleichzeitig verschiedene bakterielle Prozesse anzugreifen . Dies verringert die Wahrscheinlichkeit von bakterieller Resistenz im Vergleich zu anderen Antibiotika, die auf einen einzigen Pfad abzielen . Darüber hinaus ist Nitrofurantoin-Natrium bei niedrigeren pH-Werten wirksam, was es besonders nützlich für die Behandlung von Harnwegsinfektionen macht .
Eigenschaften
IUPAC Name |
sodium;3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1/b9-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJQFFKYDCYIG-JSGFVSQVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67-20-9 (Parent) | |
| Record name | Nitrofurantoin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80202308 | |
| Record name | Nitrofurantoin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-87-5 | |
| Record name | Nitrofurantoin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofurantoin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROFURANTOIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAL9M0T5LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Nitrofurantoin sodium excreted from the body?
A: Research using a dog model demonstrated that after intravenous administration, this compound is primarily excreted in bile. [, ]. Significant biliary excretion was observed, with bile-to-blood drug ratios reaching approximately 200 []. Furthermore, the studies revealed that a significant portion of the Nitrofurantoin excreted in bile undergoes enterohepatic cycling, meaning it is reabsorbed from the intestines back into the bloodstream []. This cycling contributes to the drug's persistence in the body.
Q2: Does this compound administration impact bile flow?
A: Yes, studies show that this compound exhibits a hydrocholeretic effect, meaning it increases bile flow [, ]. This effect was observed in dogs following both intravenous and intraduodenal administration of the drug [, ]. The extent of bile flow increase correlated directly with the administered dose of this compound [, ]. Interestingly, the hydrocholeretic effect of this compound was found to be considerably stronger than that of dehydrocholic acid, a known choleretic agent [].
Q3: Is there evidence of saturation in the excretion of this compound?
A: Research suggests that the biliary and urinary systems have different saturation points for Nitrofurantoin excretion []. In dogs, the biliary excretion system, responsible for eliminating substances through bile, became saturated at a this compound dose of 24.0 mg/kg []. In contrast, the urinary system, responsible for eliminating substances through urine, reached saturation at a lower dose of 6.0 mg/kg []. This difference in saturation points highlights the importance of understanding the various elimination pathways involved in this compound excretion.
Q4: Does liver health influence this compound excretion?
A: Yes, liver function significantly impacts this compound excretion and its hydrocholeretic effect. In dogs with experimentally induced liver impairment using carbon tetrachloride (CCl4), both biliary excretion and the hydrocholeretic effect of this compound were drastically reduced compared to healthy animals []. This finding underscores the crucial role of the liver in processing and eliminating this compound.
Q5: What is the clinical significance of this compound's impact on sperm?
A: Research has shown that this compound can immobilize sperm at specific concentrations []. This finding led to its clinical application in a surgical setting. Intraoperative irrigation of the vas deferens (the duct that carries sperm) with this compound solutions resulted in temporary sterility in patients []. This approach provides a potential method for achieving short-term contraception.
Q6: How does this compound perform against bacteria commonly causing urinary tract infections?
A: In vitro studies have investigated the susceptibility of bacterial strains, particularly those frequently implicated in urinary tract infections (UTIs), to this compound []. This research involved testing the drug's efficacy against Klebsiella, Enterobacter, and Serratia species. The results provided valuable insights into the in vitro activity of this compound against these UTI-causing pathogens, guiding its clinical application in treating such infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


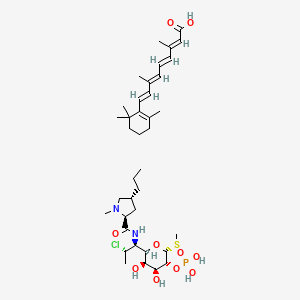
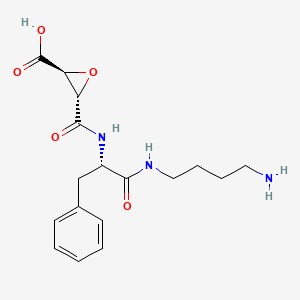
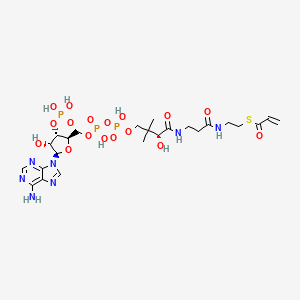
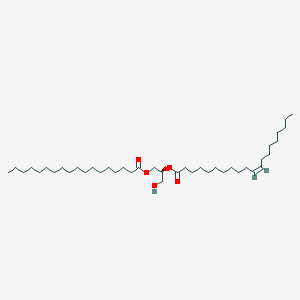
![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B1242085.png)
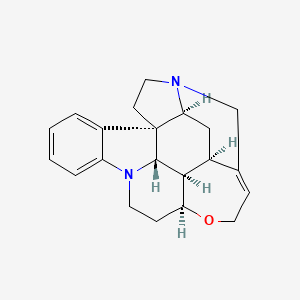
![[(1S,3R,13S,14S,17S,18R,19R,20S,21S,23S,24R,25S)-18,19,21,24-tetraacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15,22-trioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1242087.png)
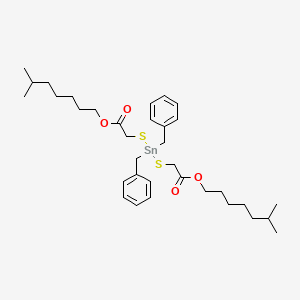

![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)
![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)
